molecular formula C16H25NO B14642892 N-(3-Propyl-2-hexyl)benzamide CAS No. 52030-09-8

N-(3-Propyl-2-hexyl)benzamide

Cat. No.: B14642892
CAS No.: 52030-09-8
M. Wt: 247.38 g/mol
InChI Key: WTVMFODXCZMRAM-UHFFFAOYSA-N
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Description

N-(3-Propyl-2-hexyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This compound is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 3-propyl-2-hexyl chain. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Propyl-2-hexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-(3-Propyl-2-hexyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Propyl-2-hexyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Propyl-2-hexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The stability and planarity of the amide group, due to resonance stabilization, play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Propyl-2-hexyl)benzamide is unique due to its specific substitution pattern, which can impart distinct physical and chemical properties compared to other benzamide derivatives. The presence of the 3-propyl-2-hexyl chain can influence its solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

52030-09-8

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(3-propylhexan-2-yl)benzamide

InChI

InChI=1S/C16H25NO/c1-4-9-14(10-5-2)13(3)17-16(18)15-11-7-6-8-12-15/h6-8,11-14H,4-5,9-10H2,1-3H3,(H,17,18)

InChI Key

WTVMFODXCZMRAM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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